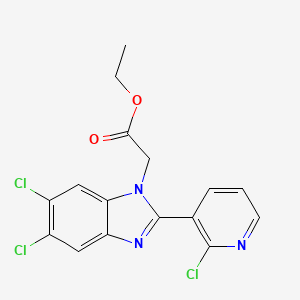
Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Overview
Description
The compound is a derivative of 2-(4-Chlorophenyl)ethylamine . This is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 2-(4-Chlorophenyl)ethylamine have been used as reactants in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .Scientific Research Applications
Chemical Synthesis and Reactivity
Benzothiazole derivatives, including structures similar to Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, are notable for their chemical reactivity and utility in synthesis. They serve as key intermediates in the development of various heterocyclic compounds, offering a pathway to synthesize pharmacologically active heterocycles. These compounds are highlighted for their ease of functionalization, allowing them to act as versatile building blocks in organic synthesis, particularly in creating new drugs and materials through green chemistry principles (Zhilitskaya, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Applications
Benzothiazole derivatives are explored for their wide range of biological activities. Studies have shown that these compounds possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. For example, the therapeutic potential of benzothiazoles has been reviewed, highlighting their importance in the treatment of various diseases and disorders, including cancer. These findings support the continuous interest in benzothiazole nuclei for drug discovery, emphasizing the need for further investigation into their pharmacokinetics, mechanisms of action, and clinical applications (Kamal, Hussaini, & Malik, 2015).
Optoelectronic Applications
Research into benzothiazole derivatives extends into the field of optoelectronics, where they are investigated for their potential use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is considered valuable for the creation of novel optoelectronic materials. These materials are explored for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the versatility and potential of benzothiazole-based compounds in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-2-20-16(19)12-4-3-5-13-14(12)18-15(21-13)10-6-8-11(17)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKOYVYBIBAIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)
![1-tert-butyl-3-[(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanoethenyl]urea](/img/structure/B3126777.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)

![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)

![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)